2-Chloro-4,6-diphenylnicotinonitrile
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Overview
Description
2-Chloro-4,6-diphenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chlorine atom at the second position and two phenyl groups at the fourth and sixth positions on the nicotinonitrile ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of highly functionalized bioactive heterocyclic moieties .
Mode of Action
It’s known to be involved in the synthesis of 2-amino-4,6-diphenylnicotinonitriles , which suggests it may interact with its targets through a series of chemical reactions.
Biochemical Pathways
It’s used in the synthesis of bioactive heterocyclic compounds , indicating it may influence various biochemical pathways related to these compounds.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 29075 , which could potentially influence its pharmacokinetic properties.
Result of Action
Its role in the synthesis of bioactive heterocyclic compounds suggests it may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-diphenylnicotinonitrile typically involves the condensation of aromatic aldehydes with acetophenone derivatives, followed by the addition of malononitrile and ammonium acetate. This reaction is often carried out in the presence of a catalyst such as cellulose sulfuric acid, which facilitates the reaction in aqueous media . The reaction conditions usually involve moderate temperatures and the use of environmentally benign solvents like water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: It can react with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-4,6-diphenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and photophysical properties.
Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: This compound is similar in structure but contains an amino group instead of a chlorine atom.
2-Chloro-4,6-diphenylpyridine: This compound is structurally similar but lacks the nitrile group. It is used in different chemical and biological applications.
Uniqueness
2-Chloro-4,6-diphenylnicotinonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-4,6-diphenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRQTZHBYODVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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